Structural Differentiation: BP Lipid 107 (Heptyl C7 Ester) vs. SM-102 / Lipid 5 (Nonyl C9 Ester) – Primary Ester Tail Length
BP Lipid 107 contains a primary ester with a 7-carbon (heptyl) linear alkyl tail, whereas SM-102 (Lipid 5; CAS 2089251-33-0) possesses a 9-carbon (nonyl) tail at the equivalent position . This structural modification reduces the molecular weight from approximately 710.2 Da (C44H87NO5) for SM-102 to approximately 682.1 Da (C42H83NO5) for BP Lipid 107 . Both compounds share an identical branched secondary ester (heptadecan-9-yl) and ethanolamine headgroup, making the primary ester tail length the sole distinguishing structural variable between these two analogs .
| Evidence Dimension | Primary ester alkyl tail length and resulting molecular weight |
|---|---|
| Target Compound Data | Heptyl (C7) tail; MW = 682.1 Da; Formula = C42H83NO5 |
| Comparator Or Baseline | Nonyl (C9) tail; MW = 710.2 Da; Formula = C44H87NO5 |
| Quantified Difference | 2 fewer methylene units; MW reduction of 28.1 Da (~4.0% lower) |
| Conditions | Chemical structure comparison based on IUPAC nomenclature and vendor Certificate of Analysis data |
Why This Matters
A 4% reduction in molecular weight and shorter hydrophobic tail may translate to altered LNP packing geometry, endosomal fusion kinetics, and in vivo clearance rate—three parameters that directly govern mRNA expression magnitude and duration in target tissues.
